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Compound of Interest

Compound Name:
methyl (2S)-aziridine-2-

carboxylate

Cat. No.: B1588800 Get Quote

Methyl (2S)-aziridine-2-carboxylate is a functionally rich, chiral molecule of significant interest

to researchers in synthetic chemistry, drug discovery, and materials science. As a derivative of

aziridine, the simplest saturated N-heterocycle, it possesses a highly strained three-membered

ring. This ring strain endows the molecule with unique reactivity, making it an excellent

electrophilic building block for the stereoselective synthesis of complex nitrogen-containing

molecules, including non-canonical amino acids, alkaloids, and pharmaceutical intermediates.

[1][2] The presence of a stereocenter at the C2 position and a versatile methyl ester

functionality further enhances its utility as a chiral precursor.

This guide provides a comprehensive overview of the core physical properties of methyl (2S)-
aziridine-2-carboxylate. Understanding these characteristics is paramount for its effective

storage, handling, and application in experimental workflows. We will move beyond a simple

tabulation of data to explore the causality behind these properties and provide validated

protocols for their empirical determination, ensuring both scientific integrity and practical utility

for the research scientist.

Compound Identification and Core Attributes
Accurate identification is the foundation of any chemical study. The fundamental identifiers and

attributes for methyl (2S)-aziridine-2-carboxylate are summarized below. It is crucial to

distinguish between the specific (2S)-enantiomer and the racemic mixture, as they possess

different CAS Registry Numbers and optical properties.
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Property Value Source(s)

IUPAC Name
methyl (2S)-aziridine-2-

carboxylate
[3]

Synonyms
(S)-Methyl aziridine-2-

carboxylate, H-L-Azi-OMe
[3]

CAS Registry Number 75154-69-7 [3]

Molecular Formula C₄H₇NO₂ [3][4]

Molecular Weight 101.11 g/mol [3][4][5]

Exact Mass 101.047678466 Da [3]

Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of Methyl (2S)-aziridine-2-carboxylate
A 2D representation highlighting the stereocenter.

Physicochemical Properties
The bulk physical properties dictate the state and behavior of the compound under various

conditions. Methyl aziridine-2-carboxylate is a liquid at standard temperature and pressure.[4]
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Property Value
Comments &
Significance

Source(s)

Appearance

Colorless to light

orange/yellow clear

liquid

Color may indicate the

presence of stabilizer

or minor degradation

products.

[4][5][6]

Boiling Point 143 °C

Measured at

atmospheric pressure.

This relatively high

boiling point for a

small molecule is due

to hydrogen bonding

via the N-H group.

[4][6]

Density 1.12 g/mL (at 20 °C)

Denser than water.

Important for

calculations involving

volume-to-mass

conversions.

[4]

Refractive Index

(n²⁰/D)
1.44

A measure of how

light propagates

through the liquid;

useful for purity

assessment.

[4][6]

Computed XLogP3 -0.5

The negative value

suggests a degree of

hydrophilicity,

consistent with the

polar ester and N-H

functionalities.

[3]

Solubility No quantitative data

available

Expected to be

soluble in polar

organic solvents (e.g.,

alcohols, THF,

CH₂Cl₂, ethyl acetate)
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and possess some

water solubility due to

its polar nature and

hydrogen bonding

capability.

Chirality and Optical Activity
As the (2S)-enantiomer, the most defining physical property of this compound is its ability to

rotate plane-polarized light, a phenomenon known as optical activity. The specific rotation, [α],

is a characteristic value for a chiral compound under defined conditions (temperature,

wavelength, solvent, and concentration).

While specific rotation values are published for N-protected derivatives like Methyl (S)-(−)-N-Z-

aziridine-2-carboxylate ([α]²⁰/D = -25° in toluene), the value for the parent N-H compound is not

readily available in the surveyed literature.[7][8] Its empirical determination is therefore a critical

step in verifying the enantiomeric purity of a synthesized or purchased batch. A negative sign

would indicate levorotatory behavior under the measurement conditions, while a positive sign

would indicate dextrorotatory behavior.

Causality: The non-superimposable mirror-image structure of the (2S)-enantiomer interacts

with plane-polarized light in a unique way, causing the plane of light to rotate. The magnitude

and direction of this rotation are exquisitely sensitive to the three-dimensional arrangement of

atoms around the chiral center.

Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecular structure.

Infrared (IR) Spectroscopy
A study of methyl aziridine-2-carboxylate isolated in a low-temperature matrix has provided

insight into its vibrational modes.[9] The key expected absorption bands in a standard IR

spectrum (e.g., neat liquid film) would be:

N-H Stretch: A moderate to weak band around 3300-3400 cm⁻¹. The exact position and

shape can be influenced by hydrogen bonding.
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C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic C-H) and within the aziridine ring.

C=O Stretch (Ester): A strong, sharp absorption band typically in the range of 1735-1750

cm⁻¹. This is one of the most prominent peaks in the spectrum.[10]

C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.

N-H Bend: A band of variable intensity around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the connectivity and stereochemistry of the

molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the aziridine ring

protons and the methyl ester protons. The three protons on the strained ring (one on C2, two

on C3) will form a complex AMX or ABX spin system, with characteristic coupling constants

(J-values) that can help confirm the structure.

-OCH₃: A sharp singlet at ~3.7 ppm.

H on C2: A multiplet (likely a doublet of doublets) coupled to the two diastereotopic protons

on C3.

H's on C3: Two separate multiplets, each coupled to the H on C2 and geminally to each

other.

N-H: A broad singlet whose chemical shift is concentration and solvent-dependent.

¹³C NMR: The carbon spectrum will be simple, showing four distinct signals:

C=O (Ester): ~170-175 ppm.

-OCH₃: ~52 ppm.

C2 (Aziridine): ~30-40 ppm (shielded due to ring strain).

C3 (Aziridine): ~25-35 ppm (shielded due to ring strain).
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Mass Spectrometry (MS)
In mass spectrometry, the molecule will be ionized and fragmented.

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 101) should be

observable, especially with soft ionization techniques like electrospray ionization (ESI).

Fragmentation: Common fragmentation pathways would include the loss of the methoxy

group (-OCH₃, m/z = 31) to give a fragment at m/z = 70, or loss of the entire carbomethoxy

group (-COOCH₃, m/z = 59) to give a fragment at m/z = 42.

Stability and Handling Considerations
The high reactivity of the aziridine ring, while synthetically useful, also implies inherent

instability.[11]

Ring Strain: The molecule is susceptible to ring-opening reactions, which can be initiated by

acids, bases, or nucleophiles.[1]

Polymerization: Under certain conditions (e.g., heat or acid catalysis), aziridines can undergo

polymerization.

Stabilization: Commercial samples are often stabilized with a radical inhibitor like

hydroquinone (HQ).[4][5] This is done to prevent polymerization initiated by trace impurities

or light.

Storage: The compound should be stored under refrigeration (0-10 °C) in a tightly sealed

container, protected from heat and light, to minimize degradation and polymerization.[4][6]

Experimental Protocols for Property Verification
The following protocols are designed as self-validating systems for an organic chemistry lab,

providing the rationale behind each step.

Workflow for Physical Property Characterization
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Sample Preparation & Purity Check

Macroscopic & Optical Properties
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A generalized workflow for the physical characterization of a liquid sample.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1588800?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Determination of Specific Rotation [α]
Objective: To measure the specific rotation of methyl (2S)-aziridine-2-carboxylate to

confirm its enantiomeric identity and estimate its purity.

Expertise: This method relies on the precise measurement of the angle of rotation of plane-

polarized light. The choice of solvent is critical, as it can influence the magnitude and even

the sign of the rotation. A non-racemizing, transparent solvent in which the sample is highly

soluble should be used. High-purity methanol or ethanol are common choices.

Methodology:

Solution Preparation: Accurately weigh approximately 100 mg (0.1 g) of the compound

(mass m) into a 10 mL volumetric flask. Dissolve the sample in a suitable spectroscopic

grade solvent (e.g., methanol) and fill to the mark. This gives the concentration c in g/mL.

Instrument Calibration: Calibrate the polarimeter at the sodium D-line (λ = 589 nm) and a

controlled temperature (T = 20 °C) using a blank cell filled with the pure solvent. The

reading should be zero.

Sample Measurement: Rinse and fill the polarimeter cell (of known path length l, typically

1 dm) with the prepared solution, ensuring no air bubbles are present.

Data Acquisition: Record the observed angle of rotation, α. Take at least three readings

and calculate the average.

Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c)

Where: [α] is the specific rotation, T is the temperature, λ is the wavelength, α is the

observed rotation, l is the path length in dm, and c is the concentration in g/mL.

Trustworthiness: The protocol is self-validating by running a blank to zero the instrument.

The result should be compared against a known standard or a previously characterized

batch if available. Consistency across multiple measurements ensures precision.

Protocol 2: Determination of Boiling Point (Microscale)
Objective: To accurately determine the boiling point of a small sample of the liquid.
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Expertise: A microscale method is chosen to conserve the valuable sample. The principle

relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Methodology:

Apparatus Setup: Place a small amount (0.5 mL) of the liquid into a small-diameter test

tube (Thiele tube or similar).

Capillary Inversion: Take a melting point capillary tube, seal one end, and place it, open-

end down, into the test tube containing the sample.

Heating: Gently heat the apparatus in an oil bath fitted with a thermometer.

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted

capillary. This occurs as the trapped air expands and is replaced by the sample's vapor.

Equilibrium Point: Continue heating until a steady and rapid stream of bubbles is

observed. Then, turn off the heat and allow the apparatus to cool slowly.

Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles

just ceases and the liquid just begins to enter the capillary tube. At this moment, the vapor

pressure inside the capillary equals the external atmospheric pressure.

Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a pressure

correction may be necessary for comparison with literature values.

Trustworthiness: This method is validated by the clear physical phenomenon observed. The

transition from bubbling to liquid re-entry is a sharp, reproducible endpoint corresponding to

the boiling point at the measured atmospheric pressure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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